N-Ethyl-1-naphthylamine

Description

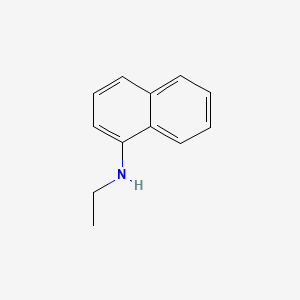

Structure

3D Structure

Properties

IUPAC Name |

N-ethylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFFXYVOTKKBDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059473 | |

| Record name | 1-Naphthalenamine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-44-5 | |

| Record name | N-Ethyl-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-1-naphthalenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-1-naphthylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenamine, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenamine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl(1-naphthyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-1-NAPHTHALENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5859QV29X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Early Academic Investigations of Naphthylamine Derivatives

Naphthylamines, the chemical family to which N-Ethyl-1-naphthylamine belongs, have been subjects of scientific inquiry for many years. These aromatic amines, derived from the polycyclic aromatic hydrocarbon naphthalene (B1677914), have found diverse applications in the synthesis of dyes, pharmaceuticals, and as intermediates in various chemical reactions. ontosight.aiontosight.ai Early investigations into naphthylamine derivatives were often driven by the burgeoning dye industry and the need to understand the fundamental reactivity of these compounds.

The synthesis of naphthylamine derivatives has traditionally involved multi-step organic reactions starting from naphthalene or its derivatives. ontosight.ai A notable early method for preparing N-substituted 1-naphthylamines was the Bucherer reaction, which involves the reaction of 1-naphthol (B170400) with alkylamines. researchgate.net Over time, more advanced synthetic protocols have been developed, including palladium-catalyzed amination reactions. For instance, the ethylation of 1-naphthylamine (B1663977) with ethyl bromide can be achieved with a palladium catalyst, yielding this compound.

Significance of N Ethyl 1 Naphthylamine in Contemporary Chemical Sciences

N-Ethyl-1-naphthylamine continues to be a compound of interest in various areas of contemporary chemical science. Its utility as a biochemical intermediate in organic synthesis and analytical chemistry is well-documented. scbt.com

One of its primary roles is in analytical chemistry, particularly in the detection of diazonium cations through azo-coupling reactions. This reaction forms the basis of the Griess test, a common method for the quantitative analysis of nitrite (B80452) ions in various samples. wikipedia.org The reaction of a diazonium salt with this compound results in the formation of a colored azo dye, allowing for spectrophotometric quantification. lookchem.comchemicalbook.com This application is crucial in fields ranging from environmental monitoring to food science, where it has been used to characterize nitrite-dependent genotoxins. lookchem.comchemicalbook.com

In synthetic chemistry, this compound serves as a valuable intermediate. lookchem.com It can undergo a variety of chemical transformations, including oxidation to form naphthoquinones and electrophilic substitution reactions such as nitration and sulfonation. Recent research has also explored its use in more complex transformations. For example, cobalt-catalyzed C-H alkoxylation of 1-naphthylamine (B1663977) derivatives has been developed as an efficient method for synthesizing aryl ethers. beilstein-journals.org Furthermore, silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives provides a strategy for synthesizing 4-aminated 1-naphthylamine compounds. mdpi.com

The compound and its derivatives are also investigated for their potential biological activities. While some naphthylamine derivatives have raised health concerns, ethyl derivatives like this compound are noted to lack direct carcinogenicity, though they can be involved in mutagenic pathways as intermediates. Studies have also explored the antimicrobial properties of new thiazolidinone derivatives containing a nitronaphthylamine substituent. lsmuni.lt

Scope and Research Objectives for N Ethyl 1 Naphthylamine Studies

Established Synthetic Routes for this compound Production

Traditional methods for producing this compound primarily rely on the direct alkylation of 1-naphthylamine (B1663977).

A primary and straightforward method for the synthesis of this compound is the nucleophilic substitution reaction between 1-naphthylamine and ethyl bromide. ontosight.ai In this reaction, the amino group of 1-naphthylamine acts as a nucleophile, attacking the electrophilic ethyl group of ethyl bromide, leading to the formation of this compound and hydrogen bromide.

To drive the reaction to completion and neutralize the acidic byproduct, a base is typically employed. The reaction is often performed in a suitable solvent, such as toluene. One of the challenges with this method is the potential for over-alkylation, resulting in the formation of the tertiary amine, N,N-diethyl-1-naphthylamine. To favor mono-alkylation, a molar excess of 1-naphthylamine can be used.

A typical industrial process involves the ethylation of 1-naphthylamine with ethyl bromide in the presence of sodium bicarbonate (NaHCO₃), followed by vacuum distillation to isolate the desired product.

Table 1: Reaction Parameters for Ethylation of 1-Naphthylamine

| Parameter | Value |

| Reactants | 1-Naphthylamine, Ethyl Bromide |

| Base | Potassium Carbonate |

| Solvent | Toluene |

| Key Challenge | Over-alkylation to form tertiary amine |

Beyond the use of ethyl bromide, other alkylating agents and methodologies can be employed for the synthesis of this compound and related compounds. A general approach involves reacting an aromatic amine, such as 1-naphthylamine, with an alkylamine in the presence of a catalyst like iodine at elevated temperatures and pressures. google.com For instance, 1-naphthylamine can be alkylated with diethylamine (B46881) in the presence of iodine at temperatures ranging from 200 to 350°C. google.com

Another method involves the reaction of β-naphthol with ethylamine (B1201723) gas in a pressure autoclave at high temperatures. prepchem.com Although this produces the β-isomer (N-ethyl-2-naphthylamine), the principle of direct amination of a naphthol derivative is a relevant alternative pathway. prepchem.com

The von Braun reaction offers a different approach, where a tertiary amine like N,N-dimethyl-1-naphthylamine is reacted with cyanogen (B1215507) bromide to yield an organocyanamide. wikipedia.orgorgsyn.org This method is more suited for the dealkylation of tertiary amines to produce secondary amines. orgsyn.org

Advanced Synthetic Strategies for this compound and its Derivatives

Modern synthetic chemistry offers more sophisticated and efficient strategies for the synthesis of this compound and its derivatives, often employing metal-catalyzed reactions.

This compound can participate in cross-coupling reactions, making it a useful intermediate in the synthesis of more complex molecules. lookchem.com Palladium-catalyzed amination reactions are a powerful tool for forming C-N bonds. For instance, a palladium-catalyzed process can be used for the ethylation of 1-naphthylamine with ethyl bromide, achieving an 85% yield with a high selectivity for the monoethylated product over the diethylated product. Nickel-catalyzed amination, using a nickel(0) precatalyst with a Josiphos ligand, can couple 1-chloronaphthalene (B1664548) with ethylamine hydrochloride to produce this compound in high yields (88-92%).

This compound itself can be used as a coupling partner. For example, it is used in the characterization of certain compounds through azo-coupling reactions, which result in the formation of colored azo dyes. chemicalbook.comnih.gov

A notable reaction of N-alkyl-1-naphthylamine derivatives is their dimerization mediated by formaldehyde (B43269). researchgate.netresearchgate.net This reaction is chemo- and regio-selective, occurring specifically with N-monoalkyl-1-naphthylamines as substrates under mild and neutral conditions. researchgate.netscispace.com For example, the reaction of N-methyl-1-naphthylamine with formaldehyde yields bis-4-(1-N-methylaminonaphthyl)methane in high yield as the sole dimerization product. researchgate.net This selective condensation has been applied to the synthesis of novel macrocyclic compounds derived from naphthylamine. researchgate.netscispace.com

Copper(II) catalysts have proven effective in mediating the direct amination and sulfonamidation of 1-naphthylamine derivatives at specific positions on the naphthalene (B1677914) ring. nih.govnih.govacs.orgacs.orgfigshare.com An efficient protocol has been developed for the copper(II)-mediated, picolinamido-directed C8–H sulfonamidation of 1-naphthylamine derivatives. nih.govacs.orgmuckrack.com This cross-dehydrogenative C–H/H–N coupling reaction demonstrates a broad substrate scope and excellent functional group tolerance, providing a direct route to unsymmetrical N-arylated sulfonamides. acs.orgmuckrack.com

Similarly, a copper(II)-catalyzed protocol for the direct amination of 1-naphthylamine derivatives at the C8 position has been developed. nih.govacs.orgfigshare.com This reaction proceeds smoothly under additive and solvent-free conditions, using di-tert-butyl peroxide (DTBP) as an oxidant, and shows excellent regioselectivity. nih.govacs.org These methods are significant for creating functionalized derivatives of the 1-naphthylamine core structure.

Table 2: Advanced Copper-Catalyzed Reactions on 1-Naphthylamine Derivatives

| Reaction Type | Position | Catalyst System | Key Features |

| C-H Sulfonamidation | C8 | Copper(II) with picolinamide (B142947) directing group | High site selectivity, broad substrate scope nih.govacs.org |

| C-H Amination | C8 | Copper(II) with DTBP oxidant | Additive and solvent-free, excellent regioselectivity nih.govacs.org |

Synthesis of this compound Analogs and Isomers

N,N-Diethyl-N'-1-naphthylethylenediamine oxalate (B1200264) is a salt formed from the reaction of N,N-Diethyl-N'-1-naphthylethylenediamine and oxalic acid. smolecule.com The primary synthesis method is a direct neutralization reaction. smolecule.com This involves mixing the parent amine, N,N-Diethyl-N'-1-naphthylethylenediamine, with oxalic acid in a suitable solvent under controlled conditions to precipitate the oxalate salt. smolecule.com The resulting crude product can be further purified by recrystallization. smolecule.com

This compound is also known as "Tsuda's reagent," named after Professor Kyosuke Tsuda. simsonpharma.com Its development arose from research on sulfonamide synthesis and analysis during World War II, where it was created as a specific color-developing reagent for the quantitative analysis of sulfa drugs.

Schiff bases, or imines, are a significant class of compounds synthesized from primary amines and carbonyl compounds. iiste.orgdergipark.org.tr Derivatives of 1-naphthylamine are typically prepared through the condensation reaction of 1-naphthylamine with various aromatic aldehydes. iiste.orgdergipark.org.tr The reaction is generally carried out by refluxing equimolar amounts of 1-naphthylamine and the respective aldehyde in an alcoholic medium, such as methanol (B129727) or ethanol. iiste.orgdergipark.org.tr In some cases, an acid catalyst like glacial acetic acid is used to maintain a pH of 4.5-5. iiste.org Schiff bases derived from aromatic amines and aldehydes are noted for their stability, which is attributed to effective conjugation. iiste.org

The synthesis is versatile, allowing for the creation of a wide array of Schiff bases by varying the aldehyde component. Examples include reactions with benzaldehyde, substituted benzaldehydes (e.g., p-nitrobenzaldehyde, p-(N,N-dimethylamino)benzaldehyde), naphthalene-1-carbaldehyde, and 2-furfuraldehyde. iiste.orgresearchgate.net The resulting imine products (–CH=N–) are confirmed by characteristic spectroscopic signals. dergipark.org.tritera.ac.id

Table 2: Examples of Schiff Bases Synthesized from 1-Naphthylamine

| Aldehyde Reactant | Resulting Schiff Base Name | Citation |

|---|---|---|

| Benzaldehyde | N-(benzylidene)napthy-amine | dergipark.org.tr |

| p-Nitrobenzaldehyde | N-(4-Nitrobenzylidene)naphthalen-1-amine | researchgate.net |

| p-(N,N-Dimethylamino)benzaldehyde | N-(4-(N,N-Dimethylamino)benzylidene)naphthalen-1-amine | researchgate.net |

| Naphthalene-1-carbaldehyde | N-[(E)-1-Naphthylmethylene]Naphthalene-1-Amine | iiste.org |

| 3,4-Dimethoxybenzaldehyde | (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine | itera.ac.id |

Mechanistic Studies of this compound Formation Reactions

Understanding the intermediates in the formation of N-alkylated naphthylamines is crucial for optimizing synthetic protocols. In the silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives, the reaction is proposed to proceed via a self-redox process without requiring external oxidants. acs.org This suggests the involvement of silver-containing intermediates where the metal center facilitates the C-H activation and C-N bond formation.

In related cobalt-catalyzed C-H alkoxylation of 1-naphthylamine derivatives, mechanistic studies imply that the reaction initiates from a Co(III) species. d-nb.info Experiments showed that using a stoichiometric amount of CoF₃ in the absence of a silver oxidant yielded the product, whereas CoF₂ did not, supporting the hypothesis that Co(II) is first oxidized to an active Co(III) intermediate. d-nb.info A plausible mechanism involves the formation of a Co(III)-alkoxide complex which then directs the C-H activation at the peri-position of the naphthylamine. beilstein-journals.org

In other contexts, such as the mutagenicity of N-nitrosoglycosylamines, this compound is used as a trapping agent for detection. nih.gov The mutagenic activity in these cases is attributed to the hydrolysis of the nitroso compounds into arenediazonium cations, which are the ultimate reactive intermediates. nih.gov The formation of these diazonium cations is confirmed by their azo-coupling reaction with this compound. nih.gov

Kinetic and thermodynamic studies provide deep insights into reaction feasibility, rates, and mechanisms. For reactions involving naphthylamine derivatives, such analyses help to distinguish between kinetic and thermodynamic products and to identify rate-determining steps.

In studies of DNA alkylation by highly electrophilic quinone methide intermediates, it was found that the most nucleophilic site of deoxyadenosine (B7792050) (N1) reacts first in a reversible manner (kinetic product). nih.gov However, the thermodynamically more stable N6-substituted isomer accumulates over time. nih.gov This demonstrates that the final observed product in some reactions may reflect thermodynamic stability rather than initial kinetic selectivity. nih.gov

Furthermore, the thermodynamic stability of naphthalene-related compounds has been investigated using microcalorimetry and computational methods. A study on the acid-catalyzed ring-opening of naphthalene 1,2-oxide to naphthols measured the reaction enthalpy and found the oxide to have an unexpectedly low reactivity, which was attributed to its unusual thermodynamic stability. nih.gov Such studies are essential for understanding the energy landscapes of reactions involving the naphthalene core structure.

Crystallographic Studies of this compound and its Co-crystals/Salts

While a crystal structure for the parent this compound is not readily found in publicly accessible crystallographic databases, extensive research has been conducted on the crystallographic properties of its derivatives and salts. These studies provide valuable insights into the structural behavior of the this compound moiety in the solid state. The analysis of these related structures, including salts and co-crystals, reveals how intermolecular interactions and the introduction of different functional groups influence the crystal packing and molecular conformation.

Detailed crystallographic data has been reported for several derivatives, offering a glimpse into the supramolecular chemistry of this class of compounds. For instance, the crystal structures of Schiff bases and amides derived from 1-naphthylamine have been thoroughly investigated.

One such study focused on the synthesis and characterization of Schiff bases derived from 1-naphthylamine and substituted benzaldehydes. The crystal structure of 1-(4-chlorophenyl)-N-(naphthalen-1-yl)methanimine, a related compound, was determined by single-crystal X-ray diffraction. The analysis revealed a monoclinic crystal system with the space group P21/n. The unit cell parameters were determined to be a = 7.28280(10) Å, b = 9.94270(10) Å, and c = 24.0413(2) Å, with a β angle of 97.0120(10)°. eurjchem.comresearchgate.net This structure is stabilized by intermolecular C-H⋯N hydrogen bonds. eurjchem.comresearchgate.net

Another relevant investigation detailed the synthesis and crystal structure of N-(1-naphthyl)succinimide. This compound was found to crystallize in the orthorhombic space group P212121. clockss.org The unit cell dimensions were reported as a = 8.735(4) Å, b = 9.807(4) Å, and c = 13.729(5) Å. clockss.org The study highlighted the influence of the cyclic succinimide (B58015) group on the sp2 hybridization of the nitrogen atom. clockss.org

Furthermore, the crystal structure of a cobalt-catalyzed alkoxylation product of an N-(naphthalen-1-yl)picolinamide derivative has been elucidated, providing additional data on the solid-state conformation of N-substituted naphthylamines. beilstein-journals.org The crystallographic information file for this compound, designated as 3aa, is available through the Cambridge Crystallographic Data Centre (CCDC). beilstein-journals.org Similarly, studies on other derivatives, such as those from palladium-catalyzed acylation reactions, also contribute to the body of crystallographic knowledge, with data accessible through the CCDC. acs.org

The following table summarizes the crystallographic data for selected derivatives of this compound.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 1-(4-chlorophenyl)-N-(naphthalen-1-yl)methanimine | C₁₉H₂₂ClN | Monoclinic | P21/n | 7.28280(10) | 9.94270(10) | 24.0413(2) | 97.0120(10) | eurjchem.comresearchgate.net |

| N-(1-naphthyl)succinimide | C₁₄H₁₁NO₂ | Orthorhombic | P212121 | 8.735(4) | 9.807(4) | 13.729(5) | 90 | clockss.org |

These crystallographic studies, while not on the parent compound itself, are crucial for understanding the structural chemistry of this compound and its potential interactions in the solid state, which is fundamental for the design of new materials and co-crystals.

Reactivity and Reaction Mechanisms of N Ethyl 1 Naphthylamine

N-Ethyl-1-naphthylamine in Azo-Coupling Reactions

Azo coupling is a cornerstone of dye chemistry, involving an electrophilic aromatic substitution reaction where a diazonium compound reacts with an activated aromatic ring, such as an aniline (B41778) or a phenol, to form an azo compound (R−N=N−R'). wikipedia.orgorganic-chemistry.org In these reactions, the aryldiazonium cation serves as the electrophile. Aromatic azo compounds are noted for their bright colors, a result of their extended conjugated systems. wikipedia.org

This compound functions as a "coupling agent" in the synthesis of azo dyes. The process begins with the diazotization of a primary aromatic amine, which is treated with a nitrous acid source (typically sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. nih.govlabster.com This salt is then introduced to a solution containing this compound.

The ethylamino group (-NHC₂H₅) on the naphthalene (B1677914) ring is an activating group, which increases the electron density of the ring and facilitates the attack by the relatively weak diazonium electrophile. The substitution typically occurs at the para position (C4) relative to the activating group. organic-chemistry.orglibretexts.org The resulting reaction yields a brightly colored azo dye. This principle is widely used in analytical chemistry for the colorimetric determination of substances that can be converted into a diazonium salt, such as nitrites or sulfonamides. wikipedia.org For instance, the Griess test uses a similar compound, N-(1-Naphthyl)ethylenediamine, to detect nitrite ions by forming a strongly colored azo dye, which can be quantified using spectrophotometry. wikipedia.orgncert.nic.in

Table 1: Key Components in Azo Dye Formation

| Role | Component Example | Function |

|---|---|---|

| Diazonium Component | Diazotized Sulfanilic Acid | Provides the electrophilic diazonium cation (Ar-N₂⁺) |

| Coupling Component | This compound | Provides the electron-rich aromatic ring for substitution |

| Reaction Medium | Mildly acidic or neutral | Controls the reactivity of the coupling component and diazonium ion organic-chemistry.org |

The azo-coupling reaction can also be employed as a qualitative test for the presence of arenediazonium cations. In this application, this compound serves as an indicator. When added to a solution suspected of containing diazonium salts, the formation of a distinctively colored azo dye confirms their presence. wikipedia.org This reaction is a direct visual application of the electrophilic aromatic substitution mechanism, providing a simple and rapid method for detection. dalalinstitute.com

Chemical Reactions Involving this compound as an Intermediate

As a biochemical intermediate, this compound serves as a building block in the synthesis of more complex molecules. scbt.com Its structure, featuring a reactive secondary amine and an activatable aromatic system, allows for a variety of chemical transformations.

This compound is a derivative of 1-naphthylamine (B1663977), a well-known precursor in the dye industry. wikipedia.org The sulfonic acid derivatives of 1-naphthylamine, for example, are crucial for producing azo dyes like Congo red. wikipedia.org Similarly, this compound can be utilized in the synthesis of specialized azo dyes and other complex organic structures. imrpress.com The presence of the N-H bond allows for reactions typical of secondary amines, while the naphthalene ring can undergo further substitutions, making it a versatile intermediate for creating a range of targeted molecules.

A specific synthetic application of this compound is the formation of the amide, Butanamide, N-ethyl-N-naphthalen-1-yl-. This transformation is achieved through a nucleophilic acyl substitution reaction. The nitrogen atom of the ethylamino group in this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent like butyryl chloride or butanoic anhydride. The reaction results in the formation of a new carbon-nitrogen bond, yielding the corresponding butanamide and a byproduct (e.g., HCl if butyryl chloride is used).

Table 2: Synthesis of Butanamide, N-ethyl-N-naphthalen-1-yl-

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the this compound aromatic system is central to its chemical utility, particularly in substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring in this compound is highly susceptible to electrophilic aromatic substitution. The ethylamino group is a strong electron-donating group, which activates the ring towards attack by electrophiles. lkouniv.ac.in This activation is more pronounced than in benzene, and substitution preferentially occurs at the alpha-position (1-position) in naphthalene. pearson.com For a 1-substituted naphthalene like this compound, the incoming electrophile is directed primarily to the C4 (para) position and to a lesser extent the C2 (ortho) position. libretexts.org The mechanism involves the attack of an electrophile (E⁺) on the pi-electron system, forming a resonance-stabilized carbocation intermediate known as an arenium ion. dalalinstitute.combyjus.com A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. byjus.com Azo-coupling is a classic example of an EAS reaction involving this compound. wikipedia.org

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is fundamentally different from EAS and typically requires specific conditions: a potent electron-withdrawing group (such as a nitro group) positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.comlibretexts.orgyoutube.com These electron-withdrawing groups are necessary to make the aromatic ring electron-poor and stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.orgnih.gov

This compound is not suited for nucleophilic aromatic substitution under standard conditions. Its ring system is electron-rich due to the activating ethylamino group, and it lacks a suitable leaving group in its unsubstituted form. Therefore, it is highly unreactive towards nucleophiles seeking to attack the aromatic ring directly.

Table 3: Comparison of Aromatic Substitution Reactivity for this compound

| Reaction Type | Reactivity | Key Features | Example Reaction |

|---|---|---|---|

| Electrophilic (EAS) | High | Electron-rich ring activated by -NHC₂H₅ group. Directs to C4 and C2 positions. libretexts.org | Azo-Coupling, Nitration, Halogenation |

| Nucleophilic (NAS) | Very Low / Unreactive | Electron-rich ring; lacks electron-withdrawing groups and a leaving group. masterorganicchemistry.com | Not applicable under standard conditions |

Oxidation and Reduction Pathways of the Naphthylamine Moiety

The reactivity of the this compound molecule is significantly influenced by the naphthylamine moiety, which can undergo both oxidation and reduction reactions. These transformations can proceed through various pathways, including chemical and electrochemical methods, often involving radical intermediates.

Oxidation Pathways

The oxidation of this compound and related naphthylamines can lead to a variety of products through mechanisms that typically involve the initial formation of a radical cation. The electron-rich aromatic system and the nitrogen atom's lone pair of electrons make the molecule susceptible to electron transfer processes.

Electrochemical studies on N-alkyl-2-naphthylamines, including the closely related N-ethyl-2-naphthylamine, have demonstrated that anodic oxidation can lead to dehydrogenative homocoupling products. mdpi.com This process is proposed to occur via a radical-radical coupling mechanism, as outlined below:

Single-Electron Transfer (SET): The initial step involves the transfer of a single electron from the naphthylamine molecule at the anode to form a radical cation intermediate. mdpi.com

Deprotonation: The radical cation can then lose a proton to form a neutral radical.

Radical-Radical Coupling: Two of these radicals can then couple to form a dimer, which, after further oxidation and rearrangement, yields the final homocoupling product. mdpi.com For N-ethyl-2-naphthylamine, this electrochemical process has been shown to produce the corresponding 1,1′-binaphthalene-2,2′-diamine derivative in good yield. mdpi.com

Chemical oxidation of the parent compound, 1-naphthylamine, provides further insight into the reactivity of the naphthylamine core. Strong oxidizing agents can transform the molecule significantly. For instance, chromic acid converts 1-naphthylamine into 1,4-naphthoquinone. wikipedia.org Milder oxidizing agents, such as ferric chloride, react with solutions of 1-naphthylamine salts to produce a blue precipitate. wikipedia.org The oxidation of 1-naphthylamine can also be mediated by environmental factors, such as black carbons (e.g., graphite, soot), which promote the formation of coupling oligomers (dimers and trimers) and oxygen-containing derivatives under aerobic conditions.

The general electrochemical oxidation of amines often proceeds through the formation of a radical cation, which can then deprotonate to form a radical at the α-carbon to the nitrogen atom. mdpi.com This radical can then be further oxidized to an iminium cation or participate in coupling reactions. mdpi.com

Reduction Pathways

The naphthylamine moiety can also undergo reduction, typically targeting the aromatic rings. For the parent compound, 1-naphthylamine, reduction with sodium in boiling amyl alcohol results in the saturation of the unsubstituted aromatic ring, yielding tetrahydro-1-naphthylamine. wikipedia.org This reaction highlights the possibility of selectively reducing the naphthalene ring system while preserving the amino group. Further oxidation of this tetrahydro derivative can lead to ring-opening, producing adipic acid. wikipedia.org While specific studies on the reduction of this compound are limited, it is anticipated that similar pathways involving the hydrogenation of the aromatic system would be feasible under appropriate catalytic conditions.

Complexation and Chelation Reactions

The nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a ligand in coordination chemistry. While it typically functions as a monodentate ligand, related naphthylamine derivatives demonstrate a range of complexation and chelation behaviors with various metal ions.

N-(1-Naphthyl)ethylenediamine, a compound structurally similar to this compound but with an additional amino group, can function as a bidentate ligand. wikipedia.org It forms coordination compounds by donating the lone pairs of electrons from both nitrogen atoms to a central metal ion. wikipedia.org An example of this is its reaction with potassium tetrachloroplatinate, which yields (N-1-naphthyl-ethylenediamine)-dichloroplatinum(II). wikipedia.org However, it is noted that the nitrogen atom attached to the naphthyl group is weakly coordinating due to the delocalization of its electron pair into the aromatic ring system, making it a weaker bidentate ligand compared to simple ethylenediamine (B42938). wikipedia.org

Schiff bases derived from 1-naphthylamine are also effective ligands for forming metal complexes. These are typically synthesized through the condensation of the primary amine with an aldehyde or ketone. For example, bidentate Schiff bases with NO donor sets have been used to synthesize complexes with Cu(II), Ni(II), Co(II), Cd(II), and Zn(II). asianpubs.org Similarly, naphthyl acetohydrazone-based ligands have been used to prepare complexes with Co(II), Ni(II), Cu(II), Zn(II), Pd(II), and Cd(II). nih.gov These studies indicate that the naphthylamine framework is a versatile scaffold for creating ligands capable of coordinating with a wide array of transition metals.

The table below summarizes examples of metal complexes formed with ligands derived from or related to 1-naphthylamine, illustrating the potential for this compound to participate in similar coordination chemistry.

| Ligand Type | Metal Ion(s) | Complex Type/Geometry |

| N-(1-Naphthyl)ethylenediamine | Platinum(II) | Bidentate chelate |

| Naphthyl-derived Schiff Base | Cu(II), Ni(II), Co(II), Cd(II), Zn(II) | Bidentate chelate |

| Naphthyl Acetohydrazone | Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Cd(II) | Multidentate chelate |

Investigations into this compound Reactivity with Biological Species (excluding direct toxicity)

This compound is classified as a biochemical intermediate, indicating its role in various biological and synthetic pathways. scbt.com Investigations into the reactivity of naphthylamines with biological systems, particularly metabolic and enzymatic transformations, provide insight into their biochemical behavior while excluding direct toxicological endpoints.

Metabolic Pathways in Mammalian Systems

Studies on the metabolism of the parent compound, 1-naphthylamine, in isolated rat hepatocytes reveal that the primary metabolic routes are conjugation reactions. nih.gov The main metabolites formed are the N-glucuronide and the N-acetylated compound. nih.gov Notably, N-oxidation, a pathway often associated with the metabolic activation of carcinogenic aromatic amines, was not detected for 1-naphthylamine, even after inducing metabolic enzymes. nih.gov This lack of N-oxidation, coupled with extensive N-glucuronidation, is considered a key factor in the detoxification of 1-naphthylamine. nih.gov Similarly, in vitro studies with N-phenyl-1-naphthylamine using rat liver microsomes have shown that its metabolism primarily occurs via hydroxylation of the aromatic rings. who.int These findings suggest that the metabolism of this compound in mammalian systems would likely favor detoxification pathways such as N-dealkylation, ring hydroxylation, and subsequent conjugation, rather than N-oxidation.

Enzymatic Degradation in Microorganisms

The biodegradation of 1-naphthylamine has been elucidated in certain bacteria, revealing a specific enzymatic pathway. In Pseudomonas sp. strain JS3066, the degradation is initiated by a glutamine synthetase-like (GS-like) enzyme called NpaA1. nih.govresearchgate.net This enzyme catalyzes the glutamylation of 1-naphthylamine, a reaction involving the ligation of L-glutamate to the amine. nih.govresearchgate.net The resulting γ-glutamylated 1-naphthylamine is then oxidized by a dioxygenase system to 1,2-dihydroxynaphthalene, which subsequently enters the well-established naphthalene degradation pathway. nih.gov The NpaA1 enzyme exhibits broad substrate selectivity and can act on various aniline and naphthylamine derivatives. nih.gov

The table below details the initial steps of the 1-naphthylamine biodegradation pathway identified in Pseudomonas sp. strain JS3066.

| Step | Reaction | Enzyme System | Product |

| 1 | Glutamylation of 1-naphthylamine | NpaA1 (GS-like enzyme) | γ-Glutamyl-1-naphthylamine |

| 2 | Oxidation of γ-Glutamyl-1-naphthylamine | Dioxygenase system | 1,2-Dihydroxynaphthalene |

This enzymatic pathway represents a key interaction between a naphthylamine and a biological species, demonstrating a specific mechanism for the biotransformation of this class of compounds in the environment.

Analytical Methodologies for N Ethyl 1 Naphthylamine Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of N-Ethyl-1-naphthylamine from intricate mixtures. This separation is paramount for accurate identification and quantification, preventing interference from other compounds present in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection in Complex Matrices

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and highly specific technique for the analysis of this compound. researchgate.netnih.gov This method is particularly advantageous for its ability to handle complex matrices, which are common in environmental and biological samples. mdpi.com The process involves separating the volatile this compound from other components in a gas chromatograph before it enters the mass spectrometer for detection and identification.

The mass spectrometer fragments the this compound molecules into a unique pattern of ions, which serves as a chemical fingerprint. This fragmentation pattern allows for unambiguous identification, even at trace levels. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, showing a top peak at a mass-to-charge ratio (m/z) of 156 and a second-highest peak at 171, which corresponds to the molecular ion. nih.gov

For enhanced sensitivity, particularly in challenging samples, tandem mass spectrometry (GC-MS/MS) can be employed. nih.gov This technique further isolates and fragments specific ions, reducing background noise and improving the limit of detection. nih.gov The sample preparation for GC-MS analysis of aromatic amines like this compound often involves a liquid-liquid extraction step to isolate the analyte from the sample matrix. researchgate.net

Table 1: GC-MS Parameters for Aromatic Amine Analysis

| Parameter | Typical Setting |

|---|---|

| Injector Temperature | 300 °C (splitless) |

| Column Type | DB-5MS (30 m, 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium |

| Oven Temperature Program | Initial 70°C, ramped to 320°C |

| MS Transfer Line Temp. | 280 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

This table presents typical instrument settings for the GC-MS/MS analysis of a related aromatic amine, N-phenyl-2-naphthylamine, which can be adapted for this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the quantification of this compound. osha.govnih.gov HPLC is particularly suitable for compounds that are not sufficiently volatile for GC analysis. The separation in HPLC is achieved by passing the sample through a column packed with a solid adsorbent material.

For the detection of this compound, fluorescence and ultraviolet (UV) detectors are commonly coupled with HPLC systems. osha.govnih.gov Fluorescence detection offers high sensitivity and selectivity, as this compound is a fluorescent compound. nih.gov The analysis of a related compound, N-phenyl-1-naphthylamine, by HPLC with a fluorescence detector demonstrated an optimal excitation wavelength of 330 nm. osha.gov The detection limit for this method was found to be 180 pg per injection. osha.gov

UV detection is a more universal detection method but can be less sensitive than fluorescence detection. nih.gov The choice between fluorescence and UV detection often depends on the concentration of the analyte and the complexity of the sample matrix.

Table 2: HPLC with Fluorescence Detection Parameters

| Parameter | Setting |

|---|---|

| Column | C18 (e.g., 4.6 x 250mm, 5µm) |

| Mobile Phase | Acetonitrile and Phosphate Buffer |

| Flow Rate | 0.9 - 1.5 mL/min |

| Column Temperature | 25 - 30 °C |

| Excitation Wavelength (λex) | ~230-330 nm |

| Emission Wavelength (λem) | ~335-350 nm |

This table shows typical parameters for HPLC-fluorescence analysis of aromatic amines and related compounds. nih.govgnest.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hybrid technique is particularly useful for analyzing complex mixtures and confirming the identity of detected compounds. nih.govresearchgate.net

LC-MS methods can be highly sensitive, with limits of detection often in the low nanogram per milliliter (ng/mL) range. nih.govresearchgate.net For instance, a validated LC-MS-MS method for a similar compound, N-ethyl-α-ethyl-phenethylamine, reported a limit of detection of 2.5 ng/mL and a limit of quantification of 5 ng/mL. nih.govresearchgate.net This level of sensitivity makes LC-MS an ideal tool for trace analysis of this compound in various samples.

Spectrophotometric Detection Methods

Spectrophotometric methods offer a simpler and more accessible alternative to chromatographic techniques for the quantification of this compound. These methods are based on the principle that the compound absorbs light at a specific wavelength.

A common approach for the spectrophotometric determination of primary aromatic amines involves diazotization followed by a coupling reaction to form a colored azo dye. researchgate.net This reaction involves treating the amine with a nitrite (B80452) ion to form a diazonium salt, which then reacts with a coupling agent, such as 8-hydroxyquinoline, to produce a stable and colored compound. researchgate.net The intensity of the color, which is proportional to the concentration of the amine, can then be measured using a spectrophotometer. For 1-naphthylamine (B1663977), a similar compound, the resulting orange azo dye is measured at 492.5 nm. researchgate.net This general principle can be adapted for this compound.

Novel Analytical Approaches for Amino Group Detection

Solid-Phase Analytical Derivatization

Solid-phase analytical derivatization is an innovative technique that combines sample extraction and derivatization into a single step. nih.gov This method involves immobilizing a derivatizing agent onto a solid support. When the sample containing the amine is passed through this support, the amine reacts with the immobilized agent, effectively being captured and derivatized simultaneously. nih.gov

This approach offers several advantages, including preconcentration of the analyte, sample cleanup, and the potential for automation. nih.gov By coupling the amine to a chromophore or fluorophore immobilized on the solid phase, the sensitivity of detection by methods like HPLC-UV or fluorescence can be significantly improved. nih.gov This technique holds promise for the sensitive analysis of this compound in various applications.

Labeling with Chromophores or Fluorophores for Enhanced Sensitivity

The enhancement of analytical sensitivity using this compound analogues often involves the in-situ formation of a chromophore. This is exemplified in the Griess test, a cornerstone of analytical chemistry for nitrite detection. nih.gov In this reaction, a related compound, N-(1-naphthyl)ethylenediamine, acts as a coupling agent. The process involves two main steps: first, a sample containing nitrite is acidified to form nitrous acid, which then reacts with a primary aromatic amine, such as sulfanilamide (B372717), to form a diazonium salt. nih.govnih.gov This diazonium salt is then coupled with N-(1-naphthyl)ethylenediamine to produce a vibrant, pink-red azo dye. nih.gov This resulting azo compound is a powerful chromophore, and its intense color allows for the spectrophotometric quantification of nitrite at concentrations as low as the micromolar range. nih.govnih.gov While this compound itself is not the standard reagent, the principle relies on the reactivity of the naphthylamine moiety, which is central to its structure.

Implementation in Paper-Based Devices for Nitrite Detection

A significant modern application of naphthylamine-based reagents is in the development of low-cost, portable, and user-friendly microfluidic paper-based analytical devices (µPADs) for on-site nitrite detection. nih.govresearchgate.netdntb.gov.ua These devices are fabricated by creating hydrophobic barriers on paper, typically by wax printing, to define hydrophilic channels and reaction zones. nih.govCurrent time information in Los Angeles, CA, US. The Griess reagent, containing sulfanilamide and a coupling agent like N-(1-naphthyl)ethylenediamine, is immobilized within these detection zones. nih.gov

When a liquid sample (such as water, saliva, or a food extract) containing nitrite is introduced to the µPAD, it travels via capillary action to the reaction zone. nih.gov There, it reacts with the Griess reagent to produce the characteristic magenta or purplish-red azo dye. nih.govnih.gov The intensity of the resulting color is directly proportional to the nitrite concentration in the sample. nih.gov This colorimetric change can be quantified using simple tools like a smartphone camera and image analysis software (e.g., ImageJ), making µPADs a reliable alternative to traditional benchtop instrumentation for environmental monitoring and food safety screening. nih.govdntb.gov.uaCurrent time information in Los Angeles, CA, US.

Application of this compound as a Reagent in Analytical Chemistry

Beyond its foundational role in nitrite detection, the chemical properties of this compound and its parent compound, 1-naphthylamine, lend themselves to a range of other analytical applications.

Characterization of Nitrite-Dependent Genotoxins and Tumor Promoter-Like Substances

Nitrite is a known precursor to the formation of N-nitrosamines, a class of potent genotoxic compounds. The Griess reaction, which relies on a naphthylamine derivative, serves as a critical tool for the indirect characterization and risk assessment of these substances. nih.gov By accurately quantifying the concentration of nitrite in various matrices such as food, water, and biological fluids, the Griess test helps to monitor conditions that are favorable for the endogenous or exogenous formation of N-nitrosamines. This analytical capability is crucial in toxicology and food safety to assess the potential presence of these nitrite-dependent genotoxins.

Identification of Triazenes Metabolites in Urine Samples

Triazene (B1217601) compounds are a class of alkylating agents used in pharmaceuticals, and their metabolites are monitored to understand their mechanism of action and toxicology. researchgate.net While the outline specifies the use of this compound for this purpose, a review of prominent analytical literature indicates that the primary methods for identifying triazene metabolites in biological samples like urine are instrumental techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). nih.govnih.gov These methods offer high sensitivity and specificity for the direct detection of the metabolites without the need for a colorimetric derivatizing agent like this compound. Therefore, while colorimetric assays are versatile, their specific application for the routine identification of triazene metabolites in urine using this compound as a reagent is not a widely documented standard method.

Detection and Quantification of Metal Ions through Complexation

The 1-naphthylamine chemical scaffold can be incorporated into more complex molecules that act as ligands for the detection and quantification of metal ions. While direct complexation with this compound is not a common application, derivatives have been synthesized to act as selective fluoroionophores. For instance, fluorescent probes derived from 1-naphthylamine have been successfully developed for the selective and sensitive detection of Iron (III) ions. Current time information in Los Angeles, CA, US. The complexation of the Fe³⁺ ion with these probes leads to a significant enhancement in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence, allowing for detection at very low concentrations. Current time information in Los Angeles, CA, US. Furthermore, 1-naphthylamine has been used to synthesize dithiocarbamate (B8719985) ligands, which form stable complexes with a variety of transition metals, including Cobalt(II), Nickel(II), Copper(II), and Palladium(II). These applications demonstrate the potential of the naphthylamine moiety to serve as a foundation for designing chemosensors for various metal ions.

Method Validation and Performance Characteristics (e.g., detection limits, linearity, recovery)

The analytical methods employing this compound analogues, particularly in the context of the Griess reaction for nitrite, have been extensively validated. Performance characteristics are crucial for ensuring the reliability and accuracy of these methods.

Key validation parameters include:

Linearity: This defines the concentration range over which the method provides results that are directly proportional to the concentration of the analyte. For µPADs used for nitrite detection, linear ranges are typically observed from the low micromolar (µM) to the millimolar (mM) level. nih.govnih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from a blank sample. For nitrite detection using paper-based devices, LODs are often reported in the micromolar range, with some systems achieving sub-micromolar detection. nih.govresearchgate.netdntb.gov.ua

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. The LOQ is typically higher than the LOD. researchgate.netdntb.gov.ua

Recovery: This assesses the accuracy of a method by measuring the amount of analyte detected after spiking a blank matrix with a known concentration. Recovery percentages for nitrite in samples like drinking water and pork have been reported in the range of 81.3% to 115.4%. dntb.gov.ua

Precision: Usually expressed as the relative standard deviation (%RSD), precision measures the degree of agreement among a series of individual measurements. For nitrite determination, RSD values are generally below 5%. researchgate.net

The following tables summarize the performance characteristics of various analytical methods based on the Griess reaction, which utilizes N-(1-naphthyl)ethylenediamine, an analogue of this compound.

Table 1: Performance Characteristics of Paper-Based Devices for Nitrite Detection

| Analytical Platform | Analyte | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |

|---|---|---|---|---|---|

| Microfluidic Paper-Based Device (µPAD) | Nitrite | 10 - 1000 µmol L⁻¹ | 10 µmol L⁻¹ | Not Specified | Saliva |

| Microfluidic Paper-Based Device (µPAD) | Nitrite | Not Specified | 1.0 µM | 7.8 µM | Water |

| Paper-Based Device | Nitrite | 0.5 - 20 µM | 0.44 µM | 1.47 µM | Water |

| Origami Paper-Based Sensor | Nitrite | Not Specified | 0.27 mg L⁻¹ | 1.11 mg L⁻¹ | Drinking Water |

| Single-Layered µPAD | Nitrite | Not Specified | 0.015 ± 0.004 mM | Not Specified | Artificial Urine |

Table 2: Recovery and Precision Data for Nitrite Analysis

| Analytical Platform | Sample Matrix | Recovery (%) | Precision (%RSD) |

|---|---|---|---|

| Paper-Based Device | Water | 81.3 – 103.5 % | Not Specified |

| Thread-Based Device | Water | 92.4 – 115.4 % | Not Specified |

| Origami Paper-Based Sensor | Drinking Water | 87 - 110 % | Not Specified |

| Microfluidic Paper-Based Device (µPAD) | Water | Not Specified | < 2.9% |

Environmental and Biodegradation Research of Naphthylamine Compounds Relevant to N Ethyl 1 Naphthylamine

Environmental Fate and Transport Mechanisms of Naphthylamines

The movement and persistence of naphthylamine compounds in the environment are governed by several physicochemical properties and interactions with environmental media.

The tendency of a chemical to bind to soil and sediment, a process known as sorption, significantly impacts its mobility in the environment. For 1-naphthylamine (B1663977), the soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of this behavior. With a Koc range estimated between 2,688 and 3,777, 1-naphthylamine is expected to have low mobility in soil. nih.gov This suggests that the compound will adsorb strongly to suspended solids and sediment in aquatic environments. nih.gov

Research indicates that the sorption process for aromatic amines like 1-naphthylamine is complex, involving multiple phases. nih.gov An initial, rapid, and reversible equilibrium is established with the inorganic and organic components of the soil. nih.gov This is followed by a stronger, potentially irreversible association with the humic fraction of soil organic matter through covalent bonding. nih.govosti.gov The pKa of 1-naphthylamine is 3.92, indicating it will exist partially in its protonated (cationic) form in the environment; cations generally adsorb more strongly to soil components than their neutral counterparts. nih.gov

| Parameter | Value | Implication |

|---|---|---|

| Log Koc | 3.43 - 3.58 | Low mobility in soil and sediment |

| pKa | 3.92 | Partial existence as cation enhances sorption |

Volatilization is the process by which a substance evaporates from soil or water into the air. For 1-naphthylamine, this process is not considered a significant environmental fate pathway. nih.gov This is based on its low vapor pressure (4.18 x 10⁻³ mm Hg at 25°C) and a low estimated Henry's Law constant (4.6 x 10⁻⁷ atm-cu m/mole), which indicates it is unlikely to volatilize from moist soil or water surfaces. nih.gov

Once in the atmosphere, however, vapor-phase 1-naphthylamine is expected to degrade relatively quickly. The primary degradation mechanism is reaction with photochemically-produced hydroxyl radicals. The estimated half-life for this atmospheric reaction is approximately 2 hours, indicating rapid breakdown. nih.gov

Microbial Degradation Pathways of Naphthylamines

While physicochemical processes are important, the ultimate breakdown of many organic pollutants is driven by microbial activity. Significant advances have been made in understanding the bacterial degradation of 1-naphthylamine, which serves as a model for related compounds like N-Ethyl-1-naphthylamine.

Until recently, no bacteria capable of using 1-naphthylamine (1NA) as a sole growth substrate had been reported. nih.govnih.govresearchgate.netproquest.com A breakthrough came with the isolation of Pseudomonas sp. strain JS3066 from soil at a former naphthylamine manufacturing site. elifesciences.orgnih.govnih.gov This strain was found to be capable of robust growth on and mineralization of 1NA. elifesciences.orgnih.gov

Genetic and biochemical analyses of strain JS3066 revealed a novel degradation pathway. elifesciences.orgnih.govnih.gov The initial steps are encoded by a cluster of five genes (npaA1A2A3A4A5). elifesciences.org The pathway begins with the glutamylation of 1NA, an unusual initial step for aromatic amine degradation. The resulting γ-glutamylated 1NA is then oxidized by a dioxygenase system to form 1,2-dihydroxynaphthalene. elifesciences.orgnih.govnih.govproquest.com This intermediate is then funneled into the well-established metabolic pathway for naphthalene (B1677914) degradation, proceeding via catechol and eventually leading to complete mineralization. elifesciences.orgnih.govnih.govproquest.com

The key enzyme that initiates the entire degradation cascade in Pseudomonas sp. JS3066 is NpaA1. nih.govnih.govsciety.org NpaA1 is a glutamine synthetase-like (GS-like) enzyme that catalyzes the ATP-dependent ligation of L-glutamate to 1-naphthylamine, forming γ-glutamylated 1NA. elifesciences.orgnih.govbiorxiv.org This initial conversion is essential because the subsequent dioxygenase enzyme is unable to act directly on the amine. elifesciences.org Therefore, the glutamylation step serves to activate the molecule for subsequent ring-opening and degradation. elifesciences.org

Enzymatic analysis of the purified NpaA1 enzyme has demonstrated its remarkable versatility. nih.govproquest.com It exhibits a broad substrate specificity, meaning it can act on a wide variety of related compounds. nih.govnih.govsciety.org This is a significant finding, as it suggests the pathway discovered in strain JS3066 could be relevant for the bioremediation of a range of aromatic amine pollutants, not just 1-naphthylamine.

Structural and biochemical studies revealed that the broad specificity of NpaA1 is due to a large and hydrophobic active pocket, which can accommodate a variety of molecules. proquest.combiorxiv.org Enzyme assays confirmed that NpaA1 is active not only against polycyclic aromatic amines like 1-naphthylamine and 2-naphthylamine (B18577) but also against monocyclic aromatic amines such as aniline (B41778) and its chlorinated derivatives. nih.gov

| Substrate Class | Examples | Activity Confirmed |

|---|---|---|

| Polycyclic Aromatic Amines | 1-Naphthylamine, 2-Naphthylamine | Yes |

| Monocyclic Aromatic Amines | Aniline | Yes |

| Chlorinated Monocyclic Amines | 3,4-dichloroaniline | Yes |

This broad substrate range suggests that enzymes like NpaA1 could be harnessed for bioremediation applications at sites contaminated with various naphthylamine derivatives, including potentially this compound. nih.gov

Subsequent Metabolism and Channeling to Tricarboxylic Acid Cycle Intermediates

The microbial degradation of naphthylamines is a critical process for their removal from the environment. Research has identified specific bacterial strains capable of mineralizing these compounds, breaking them down into fundamental cellular components. The metabolic pathways ultimately funnel intermediates into the central metabolic pathway of the cell, the tricarboxylic acid (TCA) cycle, also known as the Krebs or citric acid cycle.

Recent studies have elucidated a complete biodegradation pathway for 1-naphthylamine in Pseudomonas sp. strain JS3066, a bacterium isolated from a former naphthylamine manufacturing site. elifesciences.org This pathway is considered a key model for understanding the degradation of N-substituted derivatives like this compound.

The process begins with an initial enzymatic attack on the 1-naphthylamine molecule. A crucial first step involves the glutamylation of 1-naphthylamine, a reaction catalyzed by a glutamine synthetase-like enzyme. nih.govsciety.org This initial conversion is essential as the subsequent enzyme, a dioxygenase, cannot directly act on the amine. elifesciences.org The γ-glutamylated intermediate is then oxidized to 1,2-dihydroxynaphthalene. nih.govproquest.comresearchgate.net

From this point, the degradation follows the well-established pathway for naphthalene. nih.govproquest.com This "lower pathway" involves a series of enzymatic reactions that open the aromatic rings. 1,2-dihydroxynaphthalene is further metabolized to key intermediates such as salicylaldehyde, which is then converted to salicylate. Salicylate can be further processed into gentisate or catechol. These intermediates are then subject to ring-cleavage, leading to the formation of smaller organic acids like pyruvate, succinate, and acetate. These molecules are central metabolites that can directly enter the TCA cycle to be used for energy production and cellular biosynthesis.

| Metabolic Stage | Key Compound | Enzymatic Process | Subsequent Intermediate | Relevance to TCA Cycle |

|---|---|---|---|---|

| Initial Attack | 1-Naphthylamine | Glutamylation & Dioxygenation | 1,2-Dihydroxynaphthalene | Precursor to ring-cleavage pathway |

| Upper Pathway | 1,2-Dihydroxynaphthalene | Ring Hydroxylation/Dehydrogenation | Salicylate / Catechol | Key intermediates leading to ring fission |

| Lower Pathway (Ring Fission) | Salicylate / Catechol | Dioxygenase action | Maleylpyruvate / Muconate | Direct precursors to TCA cycle intermediates |

| Funneling to Central Metabolism | Maleylpyruvate / Muconate | Isomerization & Hydrolysis | Pyruvate, Acetyl-CoA, Succinate | Direct entry into the TCA Cycle |

Bioremediation Strategies for Naphthylamine Contaminated Sites

The contamination of soil and water with naphthylamine compounds necessitates effective cleanup strategies. Bioremediation, which utilizes microorganisms to degrade or detoxify pollutants, is a promising and environmentally sustainable approach. nih.govmdpi.com Strategies can be broadly categorized as in situ (treating the contamination in place) or ex situ (excavating and treating the contaminated material elsewhere). mdpi.com

Bioaugmentation and Biostimulation: A primary strategy for sites contaminated with naphthylamines involves bioaugmentation. This consists of introducing specific, pollutant-degrading microorganisms to the contaminated environment. The discovery of bacteria like Pseudomonas sp. strain JS3066, which can use 1-naphthylamine as a sole source of carbon and energy, makes them ideal candidates for bioaugmentation efforts at affected sites. elifesciences.orgsciety.org Biostimulation, in contrast, involves modifying the environment (e.g., by adding nutrients or oxygen) to encourage the growth and activity of indigenous microorganisms that are already capable of degrading the contaminant.

Landfarming and Biopiles: Ex situ techniques such as landfarming and biopiles are also applicable. In landfarming, contaminated soil is excavated and spread over a prepared surface. The soil is periodically tilled to improve aeration, and nutrients may be added to stimulate microbial activity. mdpi.com Biopiles are a similar concept where excavated soil is piled and an aeration system is used to enhance microbial degradation. mdpi.com These methods have been successfully used for treating soils contaminated with other petroleum hydrocarbons and could be adapted for naphthylamine remediation.

Phytoremediation: Phytoremediation is an in situ strategy that uses plants to remove, degrade, or contain contaminants in soil and water. mdpi.com Certain plants can absorb pollutants through their roots and either break them down through metabolic processes or store them in their tissues. While specific research on the phytoremediation of this compound is scarce, this plant-based technology is a cost-effective option for large, low-concentration contaminated areas. nih.gov

| Strategy | Description | Type | Key Advantages | Applicability to Naphthylamines |

|---|---|---|---|---|

| Bioaugmentation | Introduction of specialized microbes (e.g., Pseudomonas sp.) | In situ / Ex situ | Targets specific contaminants; Potentially rapid degradation | High; utilizes microbes known to degrade the parent compound. elifesciences.org |

| Biostimulation | Addition of nutrients/oxygen to stimulate native microbes | In situ | Cost-effective; uses existing microbial populations | Moderate; depends on the presence of capable indigenous microbes. |

| Landfarming | Excavated soil is tilled to enhance aeration and microbial activity | Ex situ | Simple and low-cost for soil treatment | High; effective for treating contaminated soils. mdpi.com |

| Phytoremediation | Use of plants to uptake and degrade or contain pollutants | In situ | Low cost, aesthetically pleasing, good for large areas | Potential; requires screening for effective plant species. mdpi.com |

Photodegradation and Other Abiotic Transformation Processes

In addition to biological degradation, naphthylamine compounds can be transformed in the environment through abiotic (non-biological) processes. These include photodegradation (breakdown by light) and other chemical reactions occurring in soil and water.

Photodegradation: Photodegradation occurs when molecules absorb light energy, leading to their chemical transformation. While specific studies on the direct photodegradation of this compound are not widely available, research on related compounds provides insight. For instance, polymers of 1-naphthylamine have been shown to act as photocatalysts, inducing the formation of reactive oxygen species like superoxide (B77818) ions when exposed to UV light. This suggests that the naphthylamine structure itself is photoactive and can participate in light-induced reactions, which could contribute to its degradation in sunlit surface waters.

Biological Activities and Mechanistic Studies of N Ethyl 1 Naphthylamine Derivatives Excluding Direct Toxicity and Dosage

Antimicrobial Properties and Mechanisms of Action

The naphthalene (B1677914) nucleus is a key feature in numerous compounds demonstrating significant activity against a wide array of microbes, including bacteria and fungi ijpsjournal.com. Research into naphthylamine derivatives has uncovered promising antimicrobial potential, with various modifications to the parent structure leading to enhanced efficacy and broader spectrum of activity.

A study on thiazolidinone derivatives of 4-nitro-1-naphthylamine (B40213) revealed that these compounds possess both antibacterial and antifungal properties nih.gov. The minimum inhibitory concentration (MIC) for these derivatives varied widely, from 0.4 to 1000 µg/mL, with some compounds showing antibacterial activity against Staphylococcus aureus and Bacillus subtilis comparable to aminopenicillins nih.gov. Similarly, the synthesis of 2-naphthylamine (B18577) analogues incorporating azetidinone and thiazolidinone moieties has been explored to develop new potent antimicrobial agents researchgate.net.

Further research into diverse α-naphthylamine derivatives has demonstrated their potential as both antifungal and cytotoxic agents. Specifically, N-(pyridinylmethyl)-naphthalen-1-amines showed activity against several human opportunistic pathogenic fungi, including yeasts, hyalohyphomycetes, and dermatophytes, with MIC values in the range of 25–32 μg/mL nih.gov. One derivative, in particular, displayed moderate antifungal activity with a broad spectrum of action, being most effective against Trichophyton rubrum nih.gov.

Table 1: Antimicrobial Activity of Selected Naphthylamine Derivatives

| Derivative Class | Target Organism(s) | Activity Range (MIC) | Reference |

|---|---|---|---|

| Thiazolidinone derivatives of 4-nitro-1-naphthylamine | S. aureus, B. subtilis, C. albicans | 0.4-1000 µg/mL | nih.gov |

| Azetidinone/Thiazolidinone analogs of 2-naphthylamine | Gram-positive and Gram-negative bacteria | Not specified | researchgate.net |

| N-(pyridinylmethyl)-naphthalen-1-amines | Pathogenic fungi | 25-32 μg/mL | nih.gov |

Interaction with Bacterial Cell Membranes

A fundamental mechanism by which antimicrobial agents exert their effect is through the disruption of the bacterial cell membrane. While direct studies on the interaction of N-Ethyl-1-naphthylamine derivatives with bacterial cell membranes are limited, research on related naphthalimide compounds offers valuable insights. Certain novel naphthyliminopropylene glycol derivatives have been shown to target and disrupt the membranes of S. aureus. This interaction is a key aspect of their mechanism of action, leading to bacterial cell death. The lipophilic nature of the naphthalene core is believed to facilitate the insertion of these molecules into the lipid bilayer of the cell membrane, thereby altering its integrity and function.

Modulation of Enzyme Activity in Biological Systems

Another significant antimicrobial strategy involves the inhibition of essential bacterial enzymes. The naphthalene scaffold has been identified as a key component in several enzyme inhibitors. For instance, some derivatives of the related naphthyridine structure have been found to act as DNA gyrase inhibitors. DNA gyrase is a crucial enzyme in bacterial DNA replication, and its inhibition leads to a cessation of cell division and eventual cell death.

Furthermore, studies on 1-naphthol (B170400) derivatives have revealed their potential to inhibit acetylcholinesterase and carbonic anhydrase nih.gov. While these are not antimicrobial targets, they demonstrate the capacity of the naphthalene ring to be a part of molecules that can fit into and block the active sites of enzymes. In the context of antimicrobial action, derivatives of naphthalimide have been suggested to interact with the CYP51B enzyme, which is involved in sterol biosynthesis in fungi, thereby hindering cell membrane formation. Additionally, the biodegradation pathway of 1-naphthylamine (B1663977) itself involves enzymatic action, specifically glutamylation by a glutamine synthetase-like enzyme, which highlights the interaction of the naphthylamine structure with bacterial enzymes nih.govbiorxiv.org.

Potential as Neurotransmitter Modulators

The investigation of this compound derivatives as modulators of neurotransmitter systems is an emerging area of research. The structural similarity of the naphthalene core to various endogenous and synthetic neuroactive compounds suggests that its derivatives could potentially interact with neurotransmitter receptors and enzymes.

A notable area of related research is the study of 1-naphthol derivatives as inhibitors of acetylcholinesterase (AChE) nih.gov. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme leads to increased levels of acetylcholine in the synapse, a mechanism that is therapeutically useful in conditions such as Alzheimer's disease. The discovery that 1-naphthol derivatives can effectively inhibit AChE with Ki values in the sub-micromolar range indicates that the naphthalene scaffold can be a valuable template for the design of neuroactive compounds nih.gov. While this research was not conducted on this compound derivatives specifically, it provides a strong rationale for exploring their potential in this area.

Research into Pharmaceutical Applications

The versatile chemical nature of the naphthalene scaffold makes it a valuable platform in medicinal chemistry for the development of new therapeutic agents ijpsjournal.comnih.gov. The biological activities observed in various naphthylamine and naphthalene derivatives underscore their potential for pharmaceutical applications.

Lead Compound Development for Therapeutic Agents

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The naphthalene core is present in numerous FDA-approved drugs, highlighting its importance as a building block in drug discovery nih.gov.

The demonstrated antimicrobial and enzyme-inhibiting properties of naphthylamine derivatives suggest that the this compound structure could serve as a valuable starting point for the development of new lead compounds. By systematically modifying the structure of this compound, medicinal chemists can explore structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of libraries of this compound derivatives would be a crucial step in identifying novel candidates for various therapeutic targets.

Applications in Drug Formulation

The physicochemical properties of a drug molecule are critical for its successful formulation into a stable and effective dosage form. While specific research on the use of this compound derivatives in drug formulation is not yet available, the general properties of the naphthalene scaffold are relevant. The aromatic and relatively nonpolar nature of the naphthalene core can influence the solubility, stability, and permeability of a drug, all of which are key considerations in formulation science. The development of any this compound-based therapeutic would require a thorough investigation of its formulation properties to ensure optimal delivery and bioavailability.

Studies on Cell Viability and Proliferation (mechanistic aspects)

Research into the mechanistic effects of N-aryl amine derivatives, a class to which this compound belongs, has provided insights into their influence on cell viability and proliferation. Studies on related compounds, such as N-aryl carboxamide derivatives, have demonstrated anti-proliferative effects on pulmonary artery smooth muscle cells. The inhibitory efficacy of these compounds is influenced by their chemical structure, with benzamide (B126) derivatives showing greater inhibitory effects.

While direct studies on this compound derivatives are not extensively detailed in the available literature, the broader class of aminated compounds has been investigated for cytotoxic potential. For instance, primary amine derivatives of microcrystalline cellulose (B213188) have shown considerable growth inhibitory activity against cancer cell lines compared to a normal fibroblast cell line, suggesting a degree of selectivity. The positive charge of these amine derivatives is thought to promote muco-adhesion, which could be a factor in their biological interactions. Mechanistic studies on other nanoparticles, such as poly(amidoamine) (PAMAM) dendrimers, indicate that their cytotoxic effects can be mediated through localization in mitochondria, leading to the production of reactive oxygen species (ROS), oxidative stress, apoptosis, and DNA damage nih.gov.

N-Nitrosated Derivatives and Mutagenic Activity

The nitrosation of N-aryl amines can lead to the formation of N-nitroso compounds, a class of chemicals known for their mutagenic and carcinogenic potential. The mutagenic activity of these derivatives is closely linked to their chemical structure and metabolic activation.

The mutagenic activity of N-nitrosamines is significantly influenced by their molecular structure. Key structural features that affect carcinogenic potency and mutagenicity include α-carbon substitution and the presence of electron-withdrawing groups. For N-nitrosoglycosylamines, the structure of both the amine and the sugar moieties, as well as the presence of free hydroxyl groups in the sugar, are critical determinants of their mutagenic activity.